4-クロロ-3-(4-ホルミルフェニル)安息香酸

説明

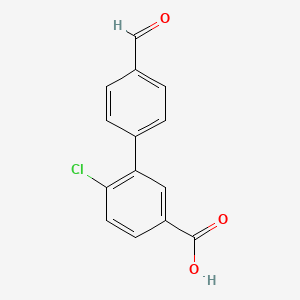

4-Chloro-3-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 3-position on the phenyl ring

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-3-(4-formylphenyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of new compounds. For instance, it can be utilized in the synthesis of aryl-thiazolone derivatives which exhibit promising biological activities, including enzyme inhibition and potential anticancer properties.

Biological Applications

Biological Activity and Drug Development

Research has indicated that 4-Chloro-3-(4-formylphenyl)benzoic acid may interact with biological molecules, influencing various biochemical pathways. Studies have explored its potential as an inhibitor of carbonic anhydrase IX, a target for cancer therapy. For example, compounds derived from this acid demonstrated selective inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing their potential in drug development .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. It has shown promising results in inhibiting bacterial growth and biofilm formation against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The effective concentration for significant inhibition was noted at 50 µg/mL .

Industrial Applications

Production of Specialty Chemicals

In industrial contexts, 4-Chloro-3-(4-formylphenyl)benzoic acid is utilized in the production of specialty chemicals and materials with specific properties. Its derivatives are often employed in the formulation of detergents and other consumer products due to their ability to enhance performance characteristics.

Case Study 1: Synthesis of Aryl-Thiazolone Derivatives

A study focused on synthesizing new aryl-thiazolone–benzenesulfonamides revealed that derivatives of 4-Chloro-3-(4-formylphenyl)benzoic acid exhibited significant enzyme inhibition against carbonic anhydrase IX. The study highlighted the mechanism of action involving apoptosis induction in cancer cell lines (MDA-MB-231) with a notable increase in annexin V-FITC positivity .

Case Study 2: Antibacterial Activity Assessment

Another research effort evaluated the antibacterial properties of compounds synthesized from 4-Chloro-3-(4-formylphenyl)benzoic acid. The results demonstrated significant inhibition rates against pathogenic bacteria, suggesting its potential application in developing new antibacterial agents .

Data Table: Summary of Biological Activities

作用機序

Target of Action

Benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It is known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to amino acid metabolism .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can undergo metabolism in the liver, often conjugating with glycine and being excreted as hippuric acid .

Result of Action

It is known that benzoic acid derivatives can have various effects, such as inhibiting the growth of bacteria and fungi, depending on their specific structure and the organisms they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(4-formylphenyl)benzoic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other substances .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a chloro-substituted benzene derivative reacts with a formyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-(4-formylphenyl)benzoic acid may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

4-Chloro-3-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 4-Chloro-3-(4-carboxyphenyl)benzoic acid.

Reduction: 4-Chloro-3-(4-hydroxyphenyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- 4-Chloro-3-(4-carboxyphenyl)benzoic acid

- 4-Chloro-3-(4-hydroxyphenyl)benzoic acid

- 3-(4-Formylphenyl)benzoic acid

Uniqueness

4-Chloro-3-(4-formylphenyl)benzoic acid is unique due to the presence of both a chloro and a formyl group on the benzoic acid structure. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and material science.

生物活性

4-Chloro-3-(4-formylphenyl)benzoic acid, with the CAS number 1261921-72-5, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a formyl phenyl moiety, contributing to its reactivity and interactions with biological systems.

The molecular formula of 4-Chloro-3-(4-formylphenyl)benzoic acid is C14H10ClO3. Its structure can be represented as follows:

This compound possesses both acidic and electrophilic characteristics, making it a candidate for various biological interactions.

Biological Activity Overview

Research has indicated that 4-Chloro-3-(4-formylphenyl)benzoic acid exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in breast cancer models.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.

Anticancer Activity

A study explored the anticancer effects of various benzoic acid derivatives, including 4-Chloro-3-(4-formylphenyl)benzoic acid. The findings indicated that this compound could significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The selectivity index was noted to be high, suggesting a preferential action against cancer cells compared to normal cells.

Table 1: Anticancer Activity of 4-Chloro-3-(4-formylphenyl)benzoic Acid

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 5.5 | 17.5 |

| MCF-7 | 6.0 | 15.0 |

| MCF-10A (Normal) | >30 | - |

The mechanism through which 4-Chloro-3-(4-formylphenyl)benzoic acid exerts its biological effects may involve:

- Enzyme Interaction : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, characterized by increased annexin V-FITC positivity.

- Cell Cycle Arrest : Studies indicate that the compound may affect cell cycle progression, leading to reduced proliferation rates in cancerous cells.

Enzyme Inhibition Studies

Research has focused on the inhibitory effects of this compound on carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases.

Table 2: Enzyme Inhibition Potency

| Enzyme Type | IC50 (nM) |

|---|---|

| Carbonic Anhydrase IX | 10.93 |

| Carbonic Anhydrase II | 1.55 |

These results highlight the potential of 4-Chloro-3-(4-formylphenyl)benzoic acid as a selective inhibitor with applications in therapeutic development.

Antimicrobial Properties

In addition to its anticancer activity, the compound has been tested for antimicrobial efficacy against several bacterial strains. It demonstrated significant inhibition at concentrations around 50 μg/mL.

Table 3: Antimicrobial Activity

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 77.52 |

特性

IUPAC Name |

4-chloro-3-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSNYZOUSWRPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688921 | |

| Record name | 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-72-5 | |

| Record name | 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。